4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline
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Overview
Description
4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with piperidine and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline typically involves the construction of the pyrazolo[3,4-b]pyridine ring followed by its functionalization. One common method starts with the formation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones. This intermediate is then cyclized with pyridine derivatives under acidic conditions to form the pyrazolo[3,4-b]pyridine core . The quinoline ring can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in kinase inhibition studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride: Another pyrazolo[3,4-b]pyridine derivative with similar biological activities.
N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]: Known for its kinase inhibitory properties.
Uniqueness
4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline stands out due to its unique substitution pattern, which enhances its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline |
InChI |
InChI=1S/C20H19N5/c1-2-8-25(9-3-1)19-6-7-21-18-5-4-14(11-17(18)19)15-10-16-13-23-24-20(16)22-12-15/h4-7,10-13H,1-3,8-9H2,(H,22,23,24) |
InChI Key |
HCYNYTFWABXHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)C4=CN=C5C(=C4)C=NN5 |
Origin of Product |
United States |
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